(1-Isopropyl-1H-pyrazol-5-yl)boronic acid

Vue d'ensemble

Description

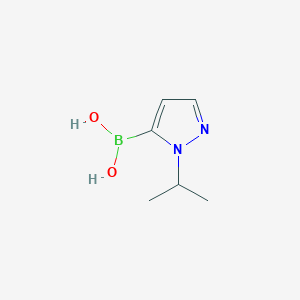

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is an organic compound with the molecular formula C6H11BN2O2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid can be synthesized through the reaction of 1-isopropyl-1H-pyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Tetrahydrofuran is often used as an organic solvent in this reaction . The crude product is then purified by adding n-hexane, heating to 40°C to dissolve the system, cooling to -20°C, stirring, crystallizing, and filtering. The final product is obtained by vacuum drying .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Analyse Des Réactions Chimiques

Types of Reactions

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can be substituted with other groups in the presence of suitable reagents

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different boronic acid derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .

Applications De Recherche Scientifique

Organic Synthesis

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid serves as a crucial building block in organic synthesis, particularly in:

- Suzuki-Miyaura Coupling Reactions : This reaction facilitates the formation of biaryl compounds, which are significant in pharmaceuticals and agrochemicals. The compound acts as the organoboron reagent, enabling the coupling of aryl halides with various nucleophiles.

| Reaction Type | Role of this compound |

|---|---|

| Suzuki-Miyaura Coupling | Organoboron reagent for carbon-carbon bond formation |

| Oxidation | Can be oxidized to yield different boronic derivatives |

| Reduction | Converts boronic acid to other functional groups |

| Substitution | Boronic group can be substituted with other groups |

Medicinal Chemistry

The compound's boron-containing structure has implications in drug development:

- Boron Neutron Capture Therapy (BNCT) : It has potential use in cancer treatment due to its ability to selectively target tumor cells when combined with neutron irradiation.

- Development of Anticancer Agents : Its derivatives have been explored for their cytotoxic effects against various cancer cell lines.

Materials Science

In materials science, this compound is utilized for:

- Synthesis of Advanced Materials : It plays a role in creating polymers and nanomaterials with tailored properties.

- Catalysis : The compound is employed as a catalyst in various industrial processes, enhancing reaction efficiency and selectivity.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds via Suzuki-Miyaura coupling. The researchers achieved high yields and selectivity under optimized conditions, showcasing its utility in pharmaceutical applications.

Case Study: Anticancer Activity

Research investigating the anticancer properties of boron-containing compounds included this compound derivatives. Results indicated significant cytotoxic activity against breast cancer cell lines, suggesting potential therapeutic applications.

Mécanisme D'action

The mechanism of action of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins and other biomolecules, affecting their function and activity . This interaction is crucial in its use as a catalyst and in drug development .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Isopropyl-1H-pyrazole-4-carboxylic acid

- 1-Isopropyl-1H-pyrazole-3-carboxylic acid

- 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride

- 5-Bromo-1-isopropyl-1H-pyrazole

Uniqueness

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is unique due to its boronic acid group, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets. This makes it particularly valuable in organic synthesis and drug development .

Activité Biologique

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H11BN2O2, with a molecular weight of 153.98 g/mol. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable candidate for enzyme inhibition and drug design.

| Property | Details |

|---|---|

| Molecular Formula | C6H11BN2O2 |

| Molecular Weight | 153.98 g/mol |

| Functional Groups | Boronic acid, pyrazole ring |

The biological activity of this compound is primarily attributed to its boronic acid group, which allows for selective binding to various enzymes. This interaction can inhibit enzyme activity through the formation of reversible covalent bonds, particularly with serine proteases and kinases. Such properties position this compound as a potential pharmacophore in the development of therapeutic agents.

Antitumor Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A screening of pyrazole derivatives revealed that compounds similar to this compound demonstrated substantial inhibition of breast cancer cell proliferation.

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory properties:

- Experimental Model : Mice treated with pyrazole derivatives exhibited reduced inflammation comparable to standard anti-inflammatory drugs such as indomethacin.

Enzyme Inhibition Studies

The ability of this compound to inhibit specific enzymes has been a focal point in research:

- Binding Affinity : Studies have demonstrated effective inhibition of serine proteases through reversible covalent bonding, highlighting its potential as an enzyme inhibitor.

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound and related compounds:

-

Antitumor Screening :

- Objective : Evaluate cytotoxicity against various cancer cell lines.

- Results : Significant cytotoxicity observed in breast cancer cell lines.

-

Anti-inflammatory Assessment :

- Objective : Assess anti-inflammatory effects in vivo.

- Results : Comparable efficacy to indomethacin in reducing inflammation in mice.

-

Enzyme Interaction Studies :

- Objective : Investigate binding affinity to serine proteases.

- Results : Effective inhibition through reversible covalent bonding.

Propriétés

IUPAC Name |

(2-propan-2-ylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQOGZHKBNANKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.